molecular formula C6H2BrFN2 B12303636 4-Bromo-5-fluoropicolinonitrile CAS No. 1211582-95-4

4-Bromo-5-fluoropicolinonitrile

Cat. No.: B12303636
CAS No.: 1211582-95-4
M. Wt: 201.00 g/mol
InChI Key: OBRIYSRNOXSGKR-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoropicolinonitrile is a chemical compound with the molecular formula C6H2BrFN2. It is a derivative of picolinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is primarily used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoropicolinonitrile typically involves the halogenation of picolinonitrile derivatives. One common method is the bromination of 5-fluoropicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoropicolinonitrile is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the pyridine ring enhances its reactivity towards nucleophiles and transition metal catalysts. This reactivity is exploited in the synthesis of various bioactive compounds and materials .

Comparison with Similar Compounds

Comparison: 4-Bromo-5-fluoropicolinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1211582-95-4

Molecular Formula

C6H2BrFN2

Molecular Weight

201.00 g/mol

IUPAC Name

4-bromo-5-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H

InChI Key

OBRIYSRNOXSGKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)F)C#N

Origin of Product

United States

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